molecular formula C14H14O3 B025090 3,5-Dimethoxy-2-phenylphenol CAS No. 110784-40-2

3,5-Dimethoxy-2-phenylphenol

Cat. No. B025090
CAS RN: 110784-40-2
M. Wt: 230.26 g/mol
InChI Key: IUWGNBUYIRCEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethoxy-2-phenylphenol (DMP) is a chemical compound that belongs to the family of phenols. It is an important intermediate in the synthesis of various organic compounds. DMP is widely used in scientific research applications due to its unique chemical properties and mechanism of action.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-2-phenylphenol is not fully understood. However, it is believed that 3,5-Dimethoxy-2-phenylphenol acts as a radical scavenger and an antioxidant. 3,5-Dimethoxy-2-phenylphenol has been shown to inhibit lipid peroxidation and protect against oxidative stress. 3,5-Dimethoxy-2-phenylphenol has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics.
Biochemical and Physiological Effects
3,5-Dimethoxy-2-phenylphenol has been shown to have various biochemical and physiological effects. 3,5-Dimethoxy-2-phenylphenol has been shown to inhibit the growth of cancer cells and induce apoptosis. 3,5-Dimethoxy-2-phenylphenol has also been shown to have anti-inflammatory and analgesic effects. 3,5-Dimethoxy-2-phenylphenol has been shown to improve cognitive function and protect against neurodegenerative diseases. 3,5-Dimethoxy-2-phenylphenol has also been shown to have cardioprotective effects and protect against cardiovascular diseases.

Advantages and Limitations for Lab Experiments

3,5-Dimethoxy-2-phenylphenol has several advantages for lab experiments. 3,5-Dimethoxy-2-phenylphenol is readily available and easy to synthesize. 3,5-Dimethoxy-2-phenylphenol is also stable and can be stored for long periods without degradation. However, 3,5-Dimethoxy-2-phenylphenol has some limitations for lab experiments. 3,5-Dimethoxy-2-phenylphenol is toxic and can cause skin irritation and respiratory problems. 3,5-Dimethoxy-2-phenylphenol is also expensive and may not be suitable for large-scale experiments.

Future Directions

There are several future directions for the research on 3,5-Dimethoxy-2-phenylphenol. One future direction is to explore the potential of 3,5-Dimethoxy-2-phenylphenol as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Another future direction is to investigate the mechanism of action of 3,5-Dimethoxy-2-phenylphenol and its interactions with various biomolecules. Furthermore, future research can focus on the development of new synthetic methods for 3,5-Dimethoxy-2-phenylphenol and its derivatives.

Synthesis Methods

3,5-Dimethoxy-2-phenylphenol can be synthesized by various methods, including the reaction of 3,5-dimethoxyphenol with phenylmagnesium bromide, the reaction of 3,5-dimethoxybenzaldehyde with phenylmagnesium bromide, and the reaction of 3,5-dimethoxyphenol with phenylboronic acid. The most commonly used method is the reaction of 3,5-dimethoxyphenol with phenylmagnesium bromide. The reaction is carried out under anhydrous conditions, and the product is purified by recrystallization.

Scientific Research Applications

3,5-Dimethoxy-2-phenylphenol is widely used in scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. 3,5-Dimethoxy-2-phenylphenol is an important intermediate in the synthesis of various organic compounds, including natural products and pharmaceuticals. 3,5-Dimethoxy-2-phenylphenol is also used as a reagent in the synthesis of various organic compounds, including heterocyclic compounds and chiral compounds.

properties

CAS RN

110784-40-2

Product Name

3,5-Dimethoxy-2-phenylphenol

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

3,5-dimethoxy-2-phenylphenol

InChI

InChI=1S/C14H14O3/c1-16-11-8-12(15)14(13(9-11)17-2)10-6-4-3-5-7-10/h3-9,15H,1-2H3

InChI Key

IUWGNBUYIRCEGC-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)OC)C2=CC=CC=C2)O

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C2=CC=CC=C2)O

synonyms

[1,1-Biphenyl]-2-ol,4,6-dimethoxy-(9CI)

Origin of Product

United States

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